1h-Naphth[1,2-d]imidazol-7-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Naphth[1,2-d]imidazol-7-ol(9CI) is a heterocyclic compound that belongs to the class of naphthoimidazoles. This compound is characterized by a fused ring system consisting of a naphthalene ring and an imidazole ring.
Vorbereitungsmethoden
The synthesis of 1H-Naphth[1,2-d]imidazol-7-ol(9CI) typically involves the condensation of appropriate naphthalene derivatives with imidazole precursors. One common method includes the reaction of β-naphthol with imidazole in the presence of a suitable catalyst under controlled temperature and pressure conditions. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity .
Analyse Chemischer Reaktionen
1H-Naphth[1,2-d]imidazol-7-ol(9CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the naphthalene and imidazole rings, leading to a variety of substituted products
Wissenschaftliche Forschungsanwendungen
1H-Naphth[1,2-d]imidazol-7-ol(9CI) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of materials with specific optical and electronic properties.
Wirkmechanismus
The mechanism of action of 1H-Naphth[1,2-d]imidazol-7-ol(9CI) involves its interaction with molecular targets such as enzymes and receptors. In cancer cells, it has been shown to induce cytotoxicity by interfering with cellular pathways, leading to apoptosis. The compound’s fluorescence properties also make it useful in imaging applications, where it can act as a diagnostic agent by binding to specific cellular components .
Vergleich Mit ähnlichen Verbindungen
1H-Naphth[1,2-d]imidazol-7-ol(9CI) can be compared with other naphthoimidazoles and imidazole-containing compounds:
Naphthoimidazoles: These compounds share a similar fused ring system and exhibit comparable optical and biological properties.
Imidazole-containing compounds: Imidazole derivatives, such as metronidazole and tinidazole, are well-known for their antimicrobial and antiprotozoal activities.
This compound(9CI) stands out due to its unique combination of naphthalene and imidazole rings, which confer distinct optical and biological properties, making it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
6972-56-1 |
---|---|
Molekularformel |
C11H8N2O |
Molekulargewicht |
184.19 g/mol |
IUPAC-Name |
3H-benzo[e]benzimidazol-7-ol |
InChI |
InChI=1S/C11H8N2O/c14-8-2-3-9-7(5-8)1-4-10-11(9)13-6-12-10/h1-6,14H,(H,12,13) |
InChI-Schlüssel |
JXLYPMVAAWZRRJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CC3=C2N=CN3)C=C1O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.